molecular formula C23H26N4O3S2 B12017705 3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B12017705
M. Wt: 470.6 g/mol
InChI Key: ZXHKGYNAHDMLQJ-PDGQHHTCSA-N
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Description

The compound 3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with potential applications in various fields of science, including chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a cyclopentanone derivative with a thioamide under acidic conditions to form the thiazolidinone ring.

    Pyrido[1,2-A]pyrimidin-4-one Core Construction: The core structure is synthesized through a multi-step process involving cyclization reactions and functional group transformations.

    Final Coupling and Functionalization: The final step involves coupling the thiazolidinone intermediate with the pyrido[1,2-A]pyrimidin-4-one core, followed by functionalization to introduce the tetrahydro-2-furanylmethyl and other substituents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Inducing Cellular Stress: Triggering oxidative stress or other cellular responses that lead to cell death or growth inhibition.

Comparison with Similar Compounds

3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one: can be compared with other similar compounds, such as:

    Thiazolidinones: Compounds with a thiazolidinone ring, known for their diverse biological activities.

    Pyrido[1,2-A]pyrimidin-4-ones: Compounds with a similar core structure, used in various medicinal chemistry applications.

The uniqueness of This compound lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N4O3S2

Molecular Weight

470.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26N4O3S2/c1-14-6-4-10-26-20(14)25-19(24-13-16-9-5-11-30-16)17(21(26)28)12-18-22(29)27(23(31)32-18)15-7-2-3-8-15/h4,6,10,12,15-16,24H,2-3,5,7-9,11,13H2,1H3/b18-12-

InChI Key

ZXHKGYNAHDMLQJ-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)NCC5CCCO5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)NCC5CCCO5

Origin of Product

United States

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